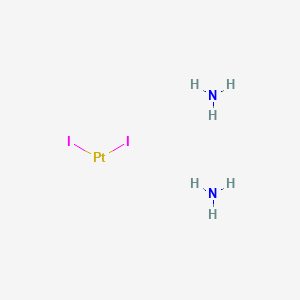

cis-Diiododiammineplatinum(II)

Description

Properties

CAS No. |

15978-93-5 |

|---|---|

Molecular Formula |

H6I2N2Pt |

Molecular Weight |

482.95 g/mol |

IUPAC Name |

azane;diiodoplatinum |

InChI |

InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 |

InChI Key |

PNCHTLQBARZRSO-UHFFFAOYSA-L |

SMILES |

N.N.I[Pt]I |

Canonical SMILES |

N.N.I[Pt]I |

Other CAS No. |

15978-93-5 15978-94-6 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

15978-94-6 |

Synonyms |

cis-diammine-diiodoplatin CPJ2 diammine-diiodoplatin diamminediiodoplatinum |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cis Diiododiammineplatinum Ii

Established Synthetic Pathways for cis-Diiododiammineplatinum(II)

Synthesis from Potassium Tetraiodoplatinate(II) Salt

A well-established and efficient method for preparing cis-diiododiammineplatinum(II) involves the use of potassium tetraiodoplatinate(II) (K₂[PtI₄]) as the starting material. google.com This process is characterized by the reaction of an aqueous dispersion of K₂[PtI₄] with an aqueous solution of ammonium (B1175870) hydroxide (B78521). google.com

The reaction is carefully managed by the slow, dropwise addition of ammonium hydroxide to the K₂[PtI₄] dispersion with vigorous stirring. google.com This controlled addition is crucial for maintaining the desired reaction environment. Under these optimized conditions, the synthesis can achieve high yields, typically ranging from 91% to 97%. google.com The resulting product is a fine yellow crystalline precipitate of cis-diiododiammineplatinum(II). msu.edu

A typical procedure involves heating a mixture of potassium tetrachloroplatinate (K₂[PtCl₄]) and potassium iodide (KI) in water to form the K₂[PtI₄] in situ. msu.edu The solution's color changes from red-brown to dark brown, indicating the formation of the tetraiodo complex. msu.edu After cooling, a 2.0 M ammonia (B1221849) solution is added dropwise to precipitate the yellow cis-diiododiammineplatinum(II). msu.edu

Table 1: Reaction Parameters for Synthesis from K₂[PtI₄]

| Parameter | Value/Condition | Source |

| Starting Material | Potassium Tetraiodoplatinate(II) (K₂[PtI₄]) | google.com |

| Reagent | Ammonium Hydroxide (NH₄OH) | google.com |

| Temperature Profile | Gradually rising, 40°C to 60°C | google.com |

| pH Control | Not to exceed ~7.5 | google.com |

| Yield | 91-97% | google.com |

Alternative Synthetic Routes via Platinum(II) Intermediates

While the use of K₂[PtI₄] is common, alternative synthetic pathways for cis-diiododiammineplatinum(II) exist, often as part of a multi-step synthesis for other platinum compounds. For instance, cis-diiododiammineplatinum(II) can be an intermediate in the synthesis of carboplatin (B1684641). google.com In one such method, cis-diiododiammineplatinum(II) is reacted with mercury(I) 1,1-cyclobutyldicarboxylate to produce carboplatin. google.com

Another approach involves the use of different platinum(II) complexes as precursors. The reaction of dihalogen cis-platinum(II) complexes with other reagents can lead to the formation of the diiodo derivative. google.com These alternative routes can be advantageous in specific contexts, such as avoiding certain impurities or integrating into a larger synthetic scheme. For example, the use of cis-diiododiammineplatinum(II) as an intermediate avoids an additional step in the preparation of the cis-diaquo-1,2-diaminocyclohexane platinum(II) complex. google.com

Advanced Purification Techniques for High-Purity cis-Diiododiammineplatinum(II)

Achieving high purity is paramount, especially when the compound is used as a precursor for therapeutic agents. The crude cis-diiododiammineplatinum(II) precipitate is typically washed to remove soluble impurities. Standard washing procedures involve using distilled water followed by absolute ethyl alcohol. google.com

For more rigorous purification, recrystallization techniques are employed. While the provided sources primarily detail the purification of the subsequent cis-diamminedichloroplatinum(II), similar principles can be applied. One common method is recrystallization from a dilute acid solution, such as 0.1 N HCl. google.com This involves dissolving the crude product in the heated acid solution, filtering it while hot to remove insoluble impurities, and then allowing the solution to cool to induce crystallization of the purified product. google.com

In cases where solubility issues arise or specific impurities need to be targeted, alternative solvents like N,N'-dimethylformamide (DMF) can be used for recrystallization. google.com The product is dissolved in DMF, and then an equivalent volume of 0.1 N HCl is added to precipitate the purified compound. google.com High-performance liquid chromatography (HPLC) is often used to confirm the purity of the final product, ensuring the absence of isomers and other contaminants. google.com

Optimization of Reaction Conditions for cis-Diiododiammineplatinum(II) Synthesis

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing the formation of byproducts. Key parameters that are carefully controlled include temperature and pH.

Temperature Control in Synthetic Protocols

Temperature plays a significant role in the synthesis of cis-diiododiammineplatinum(II). The reaction rate generally increases with temperature. In the synthesis from K₂[PtI₄], a controlled, gradually rising temperature profile is recommended, typically from room temperature up to a range of 40°C to 60°C. google.com

One specific protocol suggests heating the initial K₂[PtCl₄] and KI mixture to 70°C, but explicitly warns against overheating. msu.edu After the formation of K₂[PtI₄], the mixture is cooled to room temperature before the addition of ammonia. msu.edu Another detailed method involves heating the K₂[PtI₄] dispersion to about 40°C, adding the ammonium hydroxide, and then maintaining the reaction mixture at a temperature between 40°C and 60°C. google.com The mixture is then cooled to room temperature to allow for the precipitation of the product. google.com It has been noted that further cooling below room temperature, for instance to 0°C, could lead to the appearance of impurities in the final product. google.com

pH Monitoring and Regulation during Synthesis

The pH of the reaction mixture is another critical parameter that must be carefully monitored and controlled. scribd.com During the synthesis from K₂[PtI₄] and ammonium hydroxide, the pH should not exceed approximately 7.5, with a preference for keeping it at or below 7.0. google.com This is achieved by the slow addition of the ammonium hydroxide solution while vigorously stirring the reaction mixture. google.com

After the initial addition of ammonium hydroxide to dissolve the K₂[PtI₄], additional dilute NH₄OH may be slowly added to raise the pH to about 7.5 while the temperature is maintained between 40°C and 60°C. google.com This careful pH adjustment ensures the selective precipitation of the desired cis-isomer and minimizes the formation of undesirable byproducts. google.com

Control of Isomer Purity in cis-Diiododiammineplatinum(II) Preparations

The therapeutic efficacy and regulatory approval of platinum-based antineoplastic agents are intrinsically linked to their isomeric purity. For platinum(II) complexes, the spatial arrangement of ligands dictates their biological activity. Consequently, rigorous control over the stereochemical outcome of the synthesis of cis-diiododiammineplatinum(II) is paramount to minimize or eliminate the presence of the corresponding trans-isomer and other coordination or ionic impurities.

Research has established that the formation of high-purity cis-diiododiammineplatinum(II) is highly sensitive to several key reaction parameters. The primary impurity of concern is the trans-isomer, trans-diiododiammineplatinum(II), which is therapeutically inactive and contributes to undesired toxicity. Another significant impurity is Magnus's green salt, [Pt(NH₃)₄][PtCl₄], which can co-precipitate, particularly when the synthesis originates from chloride-containing precursors. msu.edu Specifications set by regulatory bodies like the National Cancer Institute (NCI) mandate that the final product contains no more than 1% of the trans-isomer. google.com

The most effective strategies for controlling isomer purity revolve around the meticulous management of reaction conditions during the ammoniation of a platinum(II) tetrahalide precursor, typically potassium tetraiodoplatinate(II) (K₂[PtI₄]). google.com

Key Control Parameters:

pH Regulation: Maintaining the pH of the reaction mixture within a narrow range is arguably the most critical factor. The addition of an aqueous solution of ammonium hydroxide to an aqueous dispersion of K₂[PtI₄] must be carefully monitored so that the pH does not exceed approximately 7.5. google.com Exceeding this pH limit can promote the formation of undesired byproducts, while a pH that is too low may lead to the formation of tetraamminediiodo platinum impurities. quickcompany.in

Temperature Profile: The reaction temperature must be carefully controlled, often employing a gradual or stepwise increase. One effective method involves heating the K₂[PtI₄] dispersion to about 40°C, followed by the slow addition of dilute ammonium hydroxide. google.com The reaction is then maintained at a temperature between 40°C and 60°C. google.com This controlled temperature profile, in conjunction with pH management, ensures the selective precipitation of the cis-isomer. google.com While higher temperatures can increase yield, operating at the lower end of this range (around 40°C) often results in a purer product, which is easier to control during large-scale preparations. google.com

Reagent Addition: The rate of addition of the ammonium hydroxide solution is crucial. A slow, dropwise addition ensures localized pH fluctuations are minimized, preventing the formation of impurity hotspots within the reaction vessel. msu.edugoogle.com Rapid addition can lead to the formation of Magnus's green salt. msu.edu

By adhering to these controlled conditions, it is possible to synthesize cis-diiododiammineplatinum(II) with substantially no Magnus's green salt and less than 1% of the trans-isomer. google.com The resulting fine, yellow crystalline precipitate of cis-diiododiammineplatinum(II) can then be isolated by filtration. msu.edu

The table below summarizes the critical parameters for controlling isomer purity in the synthesis of cis-diiododiammineplatinum(II).

Table 1. Reaction Conditions for High-Purity cis-Diiododiammineplatinum(II) Synthesis

| Parameter | Controlled Condition | Rationale / Impact on Purity |

|---|---|---|

| Starting Material | Potassium tetraiodoplatinate(II) (K₂[PtI₄]) | Direct precursor for the desired product. google.com |

| pH | Not to exceed ~7.5 | Prevents formation of trans-isomer and other byproducts. google.comquickcompany.in |

| Temperature | Gradual rise to 40°C - 60°C | Optimizes reaction rate while maintaining selectivity for the cis-isomer. google.com |

| Reagent Addition | Slow, controlled addition of NH₄OH | Minimizes localized pH changes and prevents formation of Magnus's green salt. msu.edugoogle.com |

This rigorous control over the synthetic process ensures the production of cis-diiododiammineplatinum(II) that meets the stringent purity requirements for its use as a key intermediate in the manufacture of other platinum-based drugs.

Structural Elucidation and Advanced Crystallographic Analysis of Cis Diiododiammineplatinum Ii Complexes

Single Crystal X-ray Diffraction Studies of cis-Diiododiammineplatinum(II)*

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For cis-diiododiammineplatinum(II), this technique has provided invaluable data regarding its molecular structure and crystal packing.

The crystallographic data for cis-[Pt(NH₃)₂I₂] reveals a monoclinic crystal system with the space group P2₁/m. researchgate.net The unit cell parameters have been determined as a = 7.0065(6) Å, b = 6.8714(6) Å, c = 7.4106(8) Å, and β = 108.432(7)°, with Z = 2, indicating two formula units per unit cell. researchgate.net The calculated density is 4.739 g/cm³. researchgate.net These parameters provide a fundamental fingerprint of the crystalline form of this complex.

A solvated form of cis-diiododiammineplatinum(II) with N,N-dimethylacetamide (DMA), specifically cis-(NH₃)₂PtI₂·DMA, has also been characterized. researchgate.net This solvate crystallizes in the monoclinic space group P2₁/c with unit cell dimensions of a = 8.443(4) Å, b = 12.691(6) Å, c = 12.150(9) Å, β = 105.12(7)°, and Z = 4. researchgate.net The structure was resolved to an R-factor of 0.044 based on 2035 unique reflections, signifying a high degree of accuracy in the determined structure. researchgate.net

Table 1: Crystallographic Data for cis-Diiododiammineplatinum(II) and its DMA Solvate

| Parameter | cis-[Pt(NH₃)₂I₂] researchgate.net | cis-(NH₃)₂PtI₂·DMA researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/m | P2₁/c |

| a (Å) | 7.0065(6) | 8.443(4) |

| b (Å) | 6.8714(6) | 12.691(6) |

| c (Å) | 7.4106(8) | 12.150(9) |

| β (°) ** | 108.432(7) | 105.12(7) |

| Z | 2 | 4 |

| Calculated Density (g/cm³) ** | 4.739 | Not Reported |

| R-factor | Not Reported | 0.044 |

Square Planar Coordination Geometry of Platinum(II) in cis-Diiododiammineplatinum(II)*

As is characteristic for platinum(II) complexes, cis-diiododiammineplatinum(II) adopts a square planar coordination geometry around the central platinum atom. researchgate.netvedantu.com This arrangement is a consequence of the d⁸ electron configuration of the Pt(II) ion. In this geometry, the two ammine (NH₃) ligands and the two iodo (I) ligands are positioned at the corners of a square, with the platinum atom at the center. The cis configuration specifies that the identical ligands (ammine and iodo) are adjacent to each other, at approximately 90° angles. vedantu.com

The square planar environment is a critical factor influencing the chemical and biological properties of the complex. researchgate.net In the case of the N,N-dimethylacetamide (DMA) solvate, the square planar cis-(NH₃)₂PtI₂ units are well-separated from the DMA solvent molecules, confirming that the DMA is not coordinated to the platinum center. researchgate.net The planarity of the molecule is a recurring motif in similar platinum(II) complexes. nih.gov

Intermolecular Interactions and Crystal Packing in cis-Diiododiammineplatinum(II) Structures*

Hydrogen bonds play a crucial role in the crystal structure of cis-diiododiammineplatinum(II) and its solvates. In the unsolvated form, intermolecular hydrogen bonds are the primary structure-forming factor, leading to the formation of chain motifs. researchgate.net These interactions involve the hydrogen atoms of the ammine ligands acting as donors and the iodo ligands of neighboring molecules acting as acceptors.

In the cis-(NH₃)₂PtI₂·DMA solvate, a more extensive three-dimensional hydrogen-bonding network is observed. researchgate.net This network involves the ammine ligands, the iodine atoms, and the carbonyl group of the N,N-dimethylacetamide molecule. researchgate.net The presence of these hydrogen bonds is a key feature stabilizing the crystal lattice.

The interplay of intermolecular forces, particularly hydrogen bonding, results in the formation of a higher-order supramolecular assembly. For cis-[Pt(NH₃)₂I₂], the hydrogen bonds link the square planar molecules into chains. researchgate.net This type of self-assembly is a common feature in the crystal engineering of coordination compounds. The specific nature of these interactions, such as their directionality and strength, determines the final architecture of the crystal. The study of these assemblies is fundamental to understanding how molecular-level information translates into macroscopic material properties.

Structural Characterization of Solvated cis-Diiododiammineplatinum(II) Forms*

The incorporation of solvent molecules into the crystal lattice of cis-diiododiammineplatinum(II) can lead to the formation of solvates with distinct structural characteristics. As previously mentioned, the N,N-dimethylacetamide (DMA) solvate, cis-(NH₃)₂PtI₂·DMA, has been successfully crystallized and structurally characterized. researchgate.net

A key finding from the analysis of this solvate is that the DMA molecule is not directly coordinated to the platinum atom. researchgate.net Instead, it is integrated into the crystal structure through a network of hydrogen bonds. The infrared spectra of this compound corroborate this finding, showing no evidence of Pt-O bonding that would be expected if the carbonyl oxygen of DMA were coordinated to the metal center. researchgate.net This solvated form is noted to be unstable and can lose the DMA molecule. researchgate.net The study of such solvates is important as they can represent key intermediates in crystallization processes and may exhibit different physical properties compared to the unsolvated form.

Reactivity and Ligand Exchange Kinetics of Cis Diiododiammineplatinum Ii

Ligand Exchange Mechanisms in cis-Diiododiammineplatinum(II) Systems

Ligand exchange in square planar platinum(II) complexes is a cornerstone of their chemistry. For cis-diiododiammineplatinum(II), this typically involves the substitution of one or both iodide ligands.

Similar to other cis-dihalogenodiammineplatinum(II) complexes, the primary step in the activation of cis-diiododiammineplatinum(II) in an aqueous environment is aquation. This process involves the stepwise replacement of iodide ligands by water molecules. The aquation is significantly enhanced by the removal of the iodide ions from the solution. A common laboratory method to achieve this is through the reaction with silver nitrate (B79036) or silver sulfate (B86663), which precipitates the highly insoluble silver iodide. google.com

This reaction leads to the in situ formation of the highly reactive cationic species, cis-[Pt(NH₃)₂(H₂O)I]⁺ and subsequently cis-[Pt(NH₃)₂(H₂O)₂]²⁺, known as the diaquo species. google.comresearchgate.net The diaquo complex is a key reactive intermediate, primed for reaction with a variety of nucleophiles. researchgate.net The process can be represented by the following equilibrium:

cis-[Pt(NH₃)₂I₂] + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)I]⁺ + I⁻ cis-[Pt(NH₃)₂(H₂O)I]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + I⁻

The generation of the diaquo species is considered essentially quantitative when a silver salt is used to drive the reaction to completion by precipitating AgI. google.com

The kinetics of ligand substitution in platinum(II) complexes generally follow an associative mechanism. nih.gov For the analogous cis-diamminedichloroplatinum(II) (cisplatin), the rate constants for the release of the first and second chloride ions at 37°C have been determined to be approximately 1.1 x 10⁻⁴ s⁻¹ and 4.2 x 10⁻⁵ s⁻¹, respectively. nih.gov While specific rate constants for the aquation of cis-diiododiammineplatinum(II) are not detailed in the provided search results, the general principles of platinum(II) chemistry suggest that the Pt-I bond is more labile than the Pt-Cl bond, implying that these substitution reactions would proceed more rapidly than in cisplatin (B142131) under identical conditions.

The substitution of ligands from the aquated species by other nucleophiles is also a critical kinetic step. Studies on related complexes show that the second-order rate constants for the reaction of aquated platinum species with nucleophiles are dependent on the nature of both the entering ligand and the ligands already present in the coordination sphere. nih.govnih.gov For instance, the diaqua species is generally more reactive than the monoaqua-monochloro species. nih.gov

The reactivity of cis-diiododiammineplatinum(II) and its aquated derivatives is significantly influenced by the presence of other anions and nucleophiles in the solution. nih.gov Anions such as phosphates, pyrophosphates, and carboxylates, which are common in biological systems, can exchange with the iodide or aqua ligands. nih.gov This forms new platinum complexes, such as acetato, phosphato, or pyrophosphato complexes. nih.gov

These newly formed complexes exhibit different reactivity profiles. For example, the second-order rate constants for the reaction of acetato, phosphato, and pyrophosphato complexes of platinum with a model nucleotide were found to be similar to that of the monoaqua-monochloro species, but lower than that of the more reactive diaqua species. nih.gov This demonstrates that the local anionic environment can modulate the kinetic and thermodynamic properties of the platinum complex, influencing which ultimate products are formed. nih.gov

Oxidation-Reduction Chemistry of cis-Diiododiammineplatinum(II)

The platinum(II) center in cis-diiododiammineplatinum(II) can be oxidized to platinum(IV), a process that is influenced by the ligand environment and the nature of the oxidizing agent.

Potentiometric titration is a key technique used to study the redox properties of platinum complexes. researchgate.net Studies involving the oxidation of various platinum(II) bromide and iodide complexes with potassium permanganate (B83412) have been conducted to determine the effect of complexation on the reduction properties of the central platinum atom and its ligands. researchgate.net While specific oxidation potential values for cis-diiododiammineplatinum(II) were not found in the provided results, these studies establish a methodology for their determination. The general finding is that complexation significantly affects the redox properties of the metal center. researchgate.net

The table below outlines the expected reactants and products in a potentiometric titration designed to measure the oxidation potential of cis-diiododiammineplatinum(II).

| Titrant | Analyte | Expected Oxidation Reaction |

| Potassium Permanganate (KMnO₄) | cis-Diiododiammineplatinum(II) | Pt(II) → Pt(IV) and/or 2I⁻ → I₂ |

This table illustrates the general setup for a potentiometric study based on analogous reactions.

cis-Diiododiammineplatinum(II) reacts with strong oxidizing agents, leading to the formation of platinum(IV) species.

Potassium Permanganate: The reaction of platinum(II) iodide complexes with potassium permanganate has been studied via potentiometric titration. researchgate.net In acidic solutions, permanganate is a powerful oxidizing agent that can oxidize both the platinum(II) center to platinum(IV) and the coordinated iodide ligands to iodine. researchgate.netquora.com

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is another effective oxidizing agent for platinum(II) complexes. researchgate.netresearchgate.netmdpi.com The reaction of aquated cis-diiododiammineplatinum(II) with H₂O₂ is a method used to synthesize platinum pyrimidine (B1678525) greens, which are complex, partially oxidized, polynuclear platinum compounds. researchgate.netresearchgate.net The reaction conditions, such as temperature, time, and the amount of H₂O₂, can be adjusted to control the size of the resulting molecules. researchgate.netresearchgate.net The oxidation of platinum(II) complexes with H₂O₂ typically yields trans-dihydroxido platinum(IV) complexes, although the formation of unusual cis-dihydroxo products can be directed by ligands capable of hydrogen bonding. mdpi.comrsc.org

The table below summarizes the outcomes of reacting cis-diiododiammineplatinum(II) with these common oxidizing agents.

| Oxidizing Agent | Starting Pt Complex | Key Products | Reference |

| Potassium Permanganate | cis-Diiododiammineplatinum(II) | Platinum(IV) species, Iodine (I₂) | researchgate.net |

| Hydrogen Peroxide | Aquated cis-diiododiammineplatinum(II) | Platinum Pyrimidine Greens, Platinum(IV) hydroxo complexes | researchgate.netresearchgate.net |

Formation of Binuclear and Polynuclear Platinum Complexes from cis-Diiododiammineplatinum(II)

The square-planar complex cis-diiododiammineplatinum(II) serves as a valuable precursor in the synthesis of more complex multinuclear platinum structures. These reactions often involve the bridging of two or more platinum centers by ligands, leading to the formation of binuclear or polynuclear complexes with distinct chemical and physical properties compared to their mononuclear counterparts. rsc.org The ability to form these bridged structures is a key aspect of the reactivity of cis-diiododiammineplatinum(II).

Synthesis of Bridged Complexes

The synthesis of bridged platinum(II) dimers can be achieved through specific reactions involving cis-diiododiammineplatinum(II). One established method involves the reaction of cis-[Pt(L)₂I₂] type complexes, where L represents an amine ligand like ammonia (B1221849), with perchloric acid. This reaction facilitates the formation of iodo-bridged platinum(II) dimers with the general formula [Pt(L)I₂]₂. researchgate.net

Another synthetic route to obtain binuclear platinum(II) complexes with two bridging iodide ligands is the reaction of cis-diiododiammineplatinum(II) with other platinum(II) compounds such as Pt(NH₃Cl)₂ or K₂[PtCl₄]. researchgate.net Furthermore, reactions utilizing trans-diammineplatinum(II) complexes can result in binuclear structures with a single iodide bridge. researchgate.net The formation of these various bridged species highlights the versatility of cis-diiododiammineplatinum(II) as a building block in the construction of polynuclear architectures. The reaction conditions, such as temperature, can influence the nature of the bridging. For instance, in related systems, higher temperatures (e.g., 70°C) have been shown to favor the formation of complexes with bridging sulfur atoms, while lower temperatures result in chlorine-bridged structures. cyberleninka.runpublications.com

Characterization of Bridging Ligands (e.g., Iodide)

The characterization of the resulting binuclear and polynuclear complexes, and specifically the confirmation of the bridging iodide ligands, relies on a combination of spectroscopic techniques. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard.

Key Characterization Techniques:

¹⁹⁵Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum atom. In the characterization of iodo-bridged dimers, distinct signals in the ¹⁹⁵Pt NMR spectrum can confirm the presence of different platinum environments. For example, studies on related iodo-bridged dimers have reported two signals between -3899 and -4080 ppm in acetone, which were assigned to the cis and trans isomers of the dinuclear complex, I(amine)Pt(μ-I)₂PtI(amine). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the ligands present in the complex, such as the N-H stretches of the ammine groups. nih.gov

Through these analytical methods, the presence and nature of the iodide bridges are unequivocally established, confirming the successful synthesis of the targeted binuclear or polynuclear platinum complexes.

Radiolysis Studies of cis-Diiododiammineplatinum(II) Analogues

Radiolysis studies investigate the chemical decomposition of substances upon exposure to ionizing radiation. Research on analogues of cis-diiododiammineplatinum(II), specifically tetraammineplatinum(II) halides, provides insight into the compound's relative stability under such conditions.

Studies involving the γ-radiation of tetraammine complexes of platinum(II), including the chloride, bromide, and iodide salts, have shown that these compounds decompose under high absorbed doses (100–2000 Mrd). researchgate.net The decomposition products include elemental platinum, ammonia, and the respective halogens. researchgate.net

A key finding from this research is the trend in radiation-chemical stability among the halide complexes. The stability was found to decrease in the following order: chloride > bromide > iodide. researchgate.net This indicates that the iodide complex is the least stable and most susceptible to decomposition by γ-radiation among the analogues studied. researchgate.net This trend suggests that the Pt-I bond in such complexes is more readily broken by ionizing radiation compared to Pt-Br and Pt-Cl bonds. While these studies were performed on the tetraammine analogues, the results imply a similar relative instability for cis-diiododiammineplatinum(II) when exposed to high-energy radiation. Further research using radioactively labeled platinum isotopes, such as platinum-191, has been employed to study the in vivo distribution of various platinum complexes, demonstrating the utility of radioisotopes in this field of research. nih.gov

Theoretical and Computational Investigations of Cis Diiododiammineplatinum Ii

Quantum Chemical Calculations on cis-Diiododiammineplatinum(II) Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of platinum complexes. These methods provide a detailed picture of molecular orbitals, charge distribution, and the nature of chemical bonds within cis-diiododiammineplatinum(II).

The geometry of cis-diiododiammineplatinum(II) is square planar, a typical configuration for Pt(II) complexes. Calculations reveal the specifics of the coordinate bonds between the central platinum atom and its four ligands: two ammine (NH₃) groups and two iodide (I⁻) ions. The Pt-N bonds are strong covalent coordinate bonds, while the Pt-I bonds are comparatively more labile. This difference in bond strength is a key determinant of the compound's reactivity.

DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For platinum complexes, the HOMO is often localized on the platinum and the halide ligands, while the LUMO is typically centered on the platinum atom's d-orbitals. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity. Time-dependent DFT (TD-DFT) calculations can further predict the electronic absorption spectra, helping to understand the electronic transitions that occur when the molecule absorbs light. researchgate.net

Table 1: Representative Data from Quantum Chemical Calculations on cis-Diiododiammineplatinum(II)

| Parameter | Typical Calculated Value | Significance |

| Pt-N Bond Length | ~2.05 Å | Indicates strong covalent bonding between platinum and nitrogen. |

| Pt-I Bond Length | ~2.60 Å | Longer bond length suggests a more labile ligand compared to Pt-N. |

| N-Pt-N Bond Angle | ~90° | Consistent with the cis square planar geometry. |

| I-Pt-I Bond Angle | ~90° | Consistent with the cis square planar geometry. |

| HOMO-LUMO Gap | Variable (depends on method) | A smaller gap generally implies higher reactivity. |

| Mulliken Charge on Pt | Positive | Reflects the +2 oxidation state and electrophilic nature of the metal center. |

Note: The values in this table are illustrative and representative of typical findings from DFT calculations on similar platinum complexes. Actual values can vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations of cis-Diiododiammineplatinum(II) in Solution

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time, providing a dynamic view of the compound's behavior in a solvent, typically water. For cis-diiododiammineplatinum(II), MD simulations are crucial for understanding its solvation, stability, and interactions with surrounding molecules.

In an aqueous environment, water molecules form a hydration shell around the complex. MD simulations show that the ammine ligands of the cis-diammineplatinum(II) core can form hydrogen bonds with water molecules. nih.gov These interactions stabilize the complex in solution. The simulations, often performed using force fields like AMBER, can track the trajectory of every atom, revealing conformational dynamics and the stability of the hydration shell. nih.gov

Furthermore, MD simulations can model the interaction of cis-diiododiammineplatinum(II) with biological macromolecules like lipid bilayers, which form cell membranes. Studies on the related compound cisplatin (B142131) show that platinum complexes can interact with the headgroups of phospholipids (B1166683) in the membrane. acs.org Similar simulations for the diiodo analogue would explore how its greater lipophilicity, due to the iodide ligands, might influence its ability to approach and permeate cell membranes. These simulations can calculate parameters like the potential of mean force to quantify the energy barriers for membrane crossing.

Computational Modeling of Reaction Pathways and Transition States for cis-Diiododiammineplatinum(II) Reactions

A primary application of computational modeling for platinum complexes is to investigate their reaction mechanisms. The anticancer activity of compounds like cisplatin is predicated on their ability to bind to DNA, a process that begins with the hydrolysis or "aquation" of the complex.

Computational models can map the entire reaction pathway for the aquation of cis-diiododiammineplatinum(II). This process involves the stepwise replacement of the iodide ligands with water molecules. google.com The reaction proceeds as follows:

cis-[Pt(NH₃)₂(I)₂] + H₂O → cis-[Pt(NH₃)₂(I)(H₂O)]⁺ + I⁻

cis-[Pt(NH₃)₂(I)(H₂O)]⁺ + H₂O → cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + I⁻

Quantum mechanics calculations can determine the energy profile of this reaction, identifying the structure and energy of the transition states. The resulting diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, is a highly reactive electrophile.

Once aquated, the complex can bind to DNA. QM/MM (Quantum Mechanics/Molecular Mechanics) models are used to study this complex interaction. nih.gov These studies on the cis-diammineplatinum(II) moiety show that it preferentially binds to the N7 atoms of adjacent guanine (B1146940) bases. The models have identified several possible binding conformations, including "open" and "closed" structures, which are defined by the pattern of hydrogen bonding between the ammine ligands and the phosphate (B84403) backbone of DNA. nih.gov Water bridges can also play a role in stabilizing these conformations. nih.gov

Beyond DNA binding, computational models can also explore other reactions, such as the formation of binuclear complexes where two platinum units are bridged by iodide ligands, a known reaction for cis-diiododiammineplatinum(II). researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Computational Studies of cis-Diiododiammineplatinum(II) Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its biological activity. Computational SAR studies use modeling to predict the activity of novel derivatives, guiding synthetic efforts toward more effective compounds.

cis-Diiododiammineplatinum(II) can be considered a derivative of the landmark anticancer drug cisplatin, where the two chloride ligands are replaced by iodides. This substitution significantly alters the compound's properties. The Pt-I bond is weaker and more labile than the Pt-Cl bond, leading to faster aquation and greater reactivity towards DNA. chemicalbook.com

Computational SAR studies on platinum complexes often involve creating a library of virtual derivatives and calculating key properties. nih.gov For derivatives of cis-diiododiammineplatinum(II), this could involve modifying the non-leaving ammine ligands. DFT calculations can be used to assess how these modifications affect:

Steric Hindrance: The size and shape of the ligands can block or facilitate the approach to biological targets like DNA. nih.gov

Electronic Properties: Changes to the ligands can alter the charge distribution and the reactivity of the platinum center.

Lipophilicity: Modifying ligands can change how the compound partitions between water and lipids, affecting its uptake into cells.

By correlating these calculated properties with experimentally observed activity, researchers can build predictive SAR models. For instance, studies on other platinum derivatives have shown that the steric profile around the platinum atom strongly influences DNA-binding kinetics. nih.gov These computational models are an invaluable tool in the rational design of new platinum-based therapeutic agents.

Table 2: SAR Comparison of cis-Diiododiammineplatinum(II) and Cisplatin

| Feature | Cisplatin (cis-[Pt(NH₃)₂(Cl)₂]) | cis-Diiododiammineplatinum(II) (cis-[Pt(NH₃)₂(I)₂]) | Implication of Structural Change |

| Leaving Ligand | Chloro (Cl⁻) | Iodo (I⁻) | The larger, more polarizable iodide is a better leaving group. |

| Pt-Ligand Bond | Stronger Pt-Cl bond | Weaker Pt-I bond | Leads to faster hydrolysis and aquation for the iodo complex. |

| Reactivity | High | Higher | The diiodo analogue exhibits greater reactivity with DNA. chemicalbook.com |

| Lipophilicity | Lower | Higher | May influence membrane transport and cellular accumulation. |

Coordination Chemistry of Cis Diiododiammineplatinum Ii

Principles of Coordination in Platinum(II) Systems

Platinum(II) complexes are archetypal examples of coordination compounds, where a central metal ion is bonded to a number of surrounding molecules or ions, known as ligands. The number of ligand donor atoms directly bonded to the metal is termed the coordination number. ncert.nic.in In the case of platinum(II), the coordination number is most commonly four, resulting in a square planar geometry. ncert.nic.inlibretexts.org This arrangement is a consequence of the electronic configuration of the Pt(II) ion, which is a d⁸ system.

The bonding in these complexes can be described by Werner's theory, which postulates two types of valencies for the central metal: a primary (ionizable) valence and a secondary (non-ionizable) valence. ncert.nic.in The secondary valence corresponds to the coordination number and dictates the spatial arrangement of the ligands. ncert.nic.in In cis-diiododiammineplatinum(II), the platinum ion is coordinated to two ammine (NH₃) ligands and two iodo (I⁻) ligands.

Ligand Field Theory Applied to cis-Diiododiammineplatinum(II)

Ligand Field Theory (LFT) provides a more detailed model of the electronic structure of coordination complexes by considering the interactions between the metal d-orbitals and the ligand orbitals. libretexts.org In a square planar complex like cis-diiododiammineplatinum(II), the d-orbitals of the platinum(II) ion are split into different energy levels. libretexts.org

The arrangement of the ligands along the x and y axes leads to significant repulsion with the metal's dₓ²-y² orbital, causing it to be the highest in energy and typically unoccupied. cuni.cz The remaining d-orbitals (dxy, dxz, dyz, and dz²) are lower in energy. The precise ordering of these lower-energy orbitals can vary, but a commonly accepted arrangement for square planar platinum(II) complexes places the dₓ²-y² orbital at the highest energy, followed by dxy, then dz², and finally the degenerate dxz and dyz orbitals at the lowest energy. osti.gov

Due to the significant energy gap (Δ) between the lower and higher energy d-orbitals, square planar complexes are almost always low-spin. libretexts.org This means that the eight d-electrons of the Pt(II) ion will fill the lower energy orbitals first, resulting in a diamagnetic complex with all electrons paired.

Interactive Table: d-Orbital Splitting in a Square Planar Pt(II) Complex

| d-Orbital | Relative Energy Level | Electron Occupancy in Pt(II) (d⁸) |

| dₓ²-y² | Highest | 0 |

| dxy | High | 2 |

| dz² | Intermediate | 2 |

| dxz, dyz | Lowest (degenerate) | 4 |

trans-Influence and its Implications in cis-Diiododiammineplatinum(II) Reactivity

The trans-influence is a significant concept in the reactivity of square planar complexes. It describes the effect of a coordinated ligand on the lability of the ligand located trans to it. This effect is primarily thermodynamic, influencing ground-state properties such as bond lengths. A ligand with a strong trans-influence will weaken the bond of the ligand opposite to it.

The trans-influence series for common ligands generally follows the order: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In cis-diiododiammineplatinum(II), the iodo ligand has a stronger trans-influence than the ammine ligand. This means that the Pt-N bond trans to an iodo ligand will be weaker and likely longer than a Pt-N bond trans to another ammine ligand. Similarly, the Pt-I bond trans to an ammine ligand will be weaker than a Pt-I bond trans to another iodo ligand. This has important implications for substitution reactions, as the ligand with the weaker bond will be more readily replaced.

Stereochemical Aspects of cis-Diiododiammineplatinum(II) and Related Isomers

cis-Diiododiammineplatinum(II) is a stereoisomer, meaning it has the same chemical formula and connectivity as another compound, but a different spatial arrangement of atoms. libretexts.org Its counterpart is trans-diiododiammineplatinum(II). nih.gov In the cis isomer, the two ammine ligands are adjacent to each other, as are the two iodo ligands. libretexts.org In the trans isomer, the like ligands are positioned opposite each other. lookchem.com

This difference in geometry leads to different physical and chemical properties. For instance, the analogous cis-dichlorodiammineplatinum(II), known as cisplatin (B142131), is a potent anticancer drug, while its trans isomer is largely inactive. illinois.edunih.gov This biological activity is closely linked to the specific stereochemistry of the cis isomer.

The synthesis of cis-diiododiammineplatinum(II) can be achieved by reacting potassium tetrachloroplatinate(II) with potassium iodide, followed by the addition of ammonia (B1221849). msu.edu The separation of cis and trans isomers is a crucial aspect of their chemistry, historically accomplished by methods developed by chemists like Werner. illinois.edu

Advanced Spectroscopic and Analytical Characterization of Cis Diiododiammineplatinum Ii and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of Platinum Complexes

NMR spectroscopy is a cornerstone for the structural elucidation of platinum compounds in solution. The presence of the NMR-active ¹⁹⁵Pt isotope, along with standard nuclei like ¹H, allows for a detailed investigation of the metal's coordination environment and the nature of its ligands.

¹⁹⁵Pt NMR spectroscopy is exceptionally sensitive to the electronic environment of the platinum nucleus, making it a powerful tool for determining oxidation state and characterizing the coordination sphere. wikipedia.org The chemical shifts (δ) for ¹⁹⁵Pt span a vast range of over 13,000 ppm, allowing for the clear resolution of signals from different platinum species. wikipedia.org

The ¹⁹⁵Pt chemical shift is highly dependent on several factors:

Oxidation State: Platinum(II) and Platinum(IV) complexes appear in distinct regions of the spectrum.

Coordination Number: The geometry of the complex (e.g., square planar, octahedral) significantly influences the chemical shift.

Ligand Identity: The nature of the ligands directly bonded to the platinum atom has a profound effect. For square-planar Pt(II) complexes of the type cis-[Pt(NH₃)₂(X)₂], where X is a halide, the chemical shift becomes more shielded (moves to a lower frequency) as the halide is changed from Cl⁻ to Br⁻ to I⁻. rsc.orgacs.org This trend is influenced by the spin-orbit contribution and magnetic coupling terms related to the halide ligands. acs.org

Computational studies using Density Functional Theory (DFT) have become crucial for accurately predicting ¹⁹⁵Pt NMR chemical shifts, helping to assign structures to experimentally observed signals. rsc.orgacs.org For cis-(amine)₂PtX₂ (X = Cl, Br, I) complexes, non-relativistic computational models have shown excellent agreement with experimental values. rsc.org The chemical shift is also sensitive to conformational changes, such as rotation around the Pt-N bond. rsc.org

Table 7.1: Representative ¹⁹⁵Pt NMR Chemical Shift Data for Platinum(II) Complexes

| Compound | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| cis-[Pt(NH₃)₂I₂] | Varies; generally upfield from the chloro-analogue | Na₂[PtCl₆] |

| cis-[Pt(NH₃)₂Cl₂] | ~ -2100 ppm | Na₂[PtCl₆] |

| [PtI₄]²⁻ | ~ -4900 ppm | Na₂[PtCl₆] |

Note: Specific chemical shift values for cis-diiododiammineplatinum(II) can vary based on solvent and experimental conditions. The trend of I < Br < Cl for shielding is a key diagnostic feature. acs.org

¹H NMR spectroscopy provides essential information about the proton-containing ligands, such as the ammine (NH₃) groups in cis-diiododiammineplatinum(II). The chemical shift of the ammine protons and their coupling to the ¹⁹⁵Pt nucleus are key diagnostic features.

In platinum(II) ammine complexes, the protons of the NH₃ ligands appear as a resonance in the ¹H NMR spectrum. Due to the ~34% natural abundance of the I=1/2 ¹⁹⁵Pt nucleus, this signal is often flanked by "satellite" peaks. wikipedia.org The separation between these satellites corresponds to the two-bond coupling constant (²J(¹⁹⁵Pt-¹H)), which provides evidence for the direct coordination of the ammine ligand to the platinum center.

Furthermore, [¹H,¹⁵N] heteronuclear single quantum coherence (HSQC) NMR spectroscopy is a powerful technique for studying ¹⁵N-labeled ammine complexes. It allows for the sensitive detection of changes in the electronic environment of the nitrogen atom, providing detailed mechanistic insights into ligand substitution and aquation reactions. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is used to identify the characteristic bond vibrations within cis-diiododiammineplatinum(II). Both IR and Raman spectroscopy provide complementary information for structural confirmation. The key vibrational modes of interest are the Pt-N and Pt-I stretching frequencies, as well as the vibrations associated with the ammine ligands.

The presence of Pt-N and Pt-I bonds gives rise to characteristic absorptions in the far-infrared region of the spectrum.

Pt-N stretching (ν(Pt-N)) : Typically observed in the range of 400-500 cm⁻¹. A patent for the synthesis of a derivative from cis-diiododiammineplatinum(II) identifies a Pt-N vibration at 475 cm⁻¹. google.com

Pt-I stretching (ν(Pt-I)) : Occurs at lower frequencies, generally below 200 cm⁻¹.

N-H stretching (ν(N-H)) : Appears in the region of 3100-3300 cm⁻¹. google.com

N-H bending (δ(N-H)) : Found around 1600 cm⁻¹. google.com

Raman spectroscopy is particularly useful for identifying the symmetric stretching modes in centrosymmetric molecules and can be used to distinguish between cis and trans isomers based on selection rules. In studies of similar platinum complexes, Raman has been instrumental in identifying key metal-ligand vibrations. arxiv.orgresearchgate.net

Table 7.2: Characteristic IR Frequencies for cis-Diiododiammineplatinum(II) and Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3271 - 3269 | google.com |

| N-H Bend | 1609 - 1604 | google.com |

| Pt-N Stretch | ~475 | google.com |

| Pt-I Stretch | < 200 | General |

Data derived from related structures and synthetic precursors. google.com

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the electronic transitions within the platinum complex and is a valuable technique for monitoring reaction kinetics, such as hydrolysis or ligand substitution. The spectrum of cis-diiododiammineplatinum(II) is characterized by ligand-to-metal charge transfer (LMCT) bands.

In a study monitoring the hydrolysis of cis-diiododiammineplatinum(II) in a phosphate (B84403) buffer at pH 7.4, the process was treated as a pseudo-first-order reaction. rsc.org The time-dependent UV-Vis spectra showed an isosbestic point at 284 nm, indicating the conversion of the parent complex into one or more product species. rsc.org After 72 hours, the final spectrum revealed two absorption bands at 285 nm and 350 nm, corresponding to the aquated hydrolysis products. rsc.org This technique allows for the calculation of observed rate constants (k_obs) for such reactions. rsc.org

Table 7.3: UV-Visible Spectral Data for the Hydrolysis of cis-Diiododiammineplatinum(II)

| Feature | Wavelength (nm) | Description | Reference |

|---|---|---|---|

| Isosbestic Point | 284 | Point of constant absorbance during conversion of reactant to product. | rsc.org |

| Final Absorption Band 1 | 285 | Characteristic of hydrolysis product(s). | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of cis-diiododiammineplatinum(II) and to study its fragmentation patterns, which can provide structural information. The isotopic pattern for platinum, with its multiple naturally occurring isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.), results in a characteristic cluster of peaks for the molecular ion and any platinum-containing fragments, aiding in their identification.

The exact mass of cis-diiododiammineplatinum(II) is 482.826835 g/mol . americanelements.com Soft ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are often employed to detect the intact molecular ion. A patent describing the synthesis of carboplatin (B1684641) from cis-diiododiammineplatinum(II) utilized FAB-MS to characterize the final product, demonstrating the utility of this technique in analyzing related platinum complexes. google.com

Table 7.4: Molecular Weight Information for cis-Diiododiammineplatinum(II)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | H₆I₂N₂Pt | chemicalbook.com |

| Molecular Weight | 482.95 g/mol | chemicalbook.com |

| Exact Mass | 482.826835 g/mol | americanelements.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for assessing the purity of cis-diiododiammineplatinum(II) and for separating and quantifying the products of its reactions. Due to the polar nature of many platinum complexes, reversed-phase or ion-exchange chromatography methods are commonly used. nih.govresearchgate.net

For purity analysis, HPLC can effectively separate the cis isomer from potential impurities, most notably the corresponding trans isomer and starting materials from the synthesis. researchgate.net A simple and sensitive HPLC-UV method was developed for determining the purity of K[Pt(NH₃)Cl₃], a precursor to many platinum complexes, using a strong base ion-exchange column with gradient elution. researchgate.net Similar principles are applicable to cis-diiododiammineplatinum(II).

In reaction analysis, HPLC is coupled with detectors like UV-Vis or Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to monitor the formation of derivatives or degradation products. wku.edursc.org HPLC-ICP-MS offers exceptional sensitivity and elemental specificity, allowing for the detection of trace levels of platinum-containing species. rsc.org For instance, methods have been established for the rapid separation and detection of inorganic platinum-chloride impurities in platinum-based drugs using an anion exchange column. rsc.org

Table 7.5: Summary of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| cis-Diiododiammineplatinum(II) | cis-[Pt(NH₃)₂I₂] |

| cis-Dichlorodiammineplatinum(II) (Cisplatin) | cis-[Pt(NH₃)₂Cl₂] |

| trans-Dichlorodiammineplatinum(II) (Transplatin) | trans-[Pt(NH₃)₂Cl₂] |

| Sodium hexachloroplatinate(IV) | Na₂[PtCl₆] |

| Potassium tetrachloroplatinate(II) | K₂[PtCl₄] |

| Potassium trichloroammineplatinate(II) | K[Pt(NH₃)Cl₃] |

Interactions of Cis Diiododiammineplatinum Ii with Biological Macromolecules and Model Systems

DNA Binding Mechanisms of Platinum(II) Complexes Relevant to cis-Diiododiammineplatinum(II)

The biological activity of cis-platinum complexes is primarily attributed to their ability to form covalent adducts with DNA, which induces structural distortions in the double helix. nih.govnih.gov These distortions interfere with fundamental cellular processes like DNA replication and transcription. researchgate.netnih.gov The mechanisms relevant to cis-diiododiammineplatinum(II) are best understood through the extensive research on its analogue, cisplatin (B142131).

Platinum(II) complexes can form several types of adducts with DNA. These are broadly categorized as monofunctional, where the platinum binds to a single base, and bifunctional, where it cross-links two bases. oncohemakey.com The most prevalent and significant lesions formed by cis-configured platinum complexes are bifunctional intrastrand cross-links, which occur on the same strand of DNA. oncohemakey.comescholarship.org The primary adduct is the 1,2-intrastrand cross-link, most commonly formed between two adjacent guanine (B1146940) residues. escholarship.orgopen.edu

Interstrand cross-links, which form a covalent bond between the two opposing strands of DNA, are also produced, albeit at a lower frequency. oncohemakey.comnih.gov These adducts, for example between guanines on opposite strands at a d(GC/GC) site, introduce significant distortions, including a notable unwinding and bending of the DNA helix. alljournals.cn While less common, these interstrand links are potent cytotoxic lesions. oncohemakey.com

The binding of cis-platinum complexes to DNA is not random; it exhibits a distinct sequence preference. The primary targets are the N7 positions of purine (B94841) bases, with a strong preference for guanine over adenine. libretexts.org The most frequent binding occurs at sequences containing adjacent guanines (5'-GG-3'). nih.gov It is estimated that these 1,2-d(GpG) intrastrand adducts can account for 60-70% of the total platination of DNA at low modification levels. nih.gov

Other significant intrastrand adducts include those formed at 5'-AG-3' sequences. Adducts can also form at GNG sequences (where N is any nucleotide), creating a 1,3-intrastrand cross-link. nih.gov While the flanking sequences next to the binding site have been studied, evidence suggests that the formation of the primary 1,2-d(GpG) intrastrand cross-links is largely independent of the surrounding sequence context. nih.gov

The process of DNA platination is stepwise. It begins with the formation of a monofunctional adduct, where the platinum complex binds to a single nucleobase on the DNA. oncohemakey.comacs.org This initial adduct is an intermediate. Following this first binding event, the second labile ligand on the platinum complex is substituted by a second nucleophilic site on the DNA, leading to the formation of a stable, bifunctional cross-link. acs.orgnih.gov

Interestingly, the types of adducts are not necessarily static. Research has shown that interstrand cross-links can be labile and may undergo rearrangement to form intrastrand cross-links. nih.gov In studies using oligonucleotides, interstrand cross-links were observed to cleave, forming monofunctional adducts which then rearranged into the more thermodynamically stable intrastrand configuration. nih.gov This process of rearrangement highlights the dynamic nature of platinum-DNA interactions.

Before a platinum(II) complex like cis-diiododiammineplatinum(II) can bind to DNA, its leaving groups (iodide ions) must be replaced by water molecules. This process, known as aquation, is slow and generally considered the rate-limiting step in DNA binding. open.edunih.gov Aquation is favored in the cellular environment where the chloride concentration is low, leading to the formation of highly reactive monoaquated and diaquated platinum species. researchgate.net

cis-[Pt(NH₃)₂I₂] + H₂O ⇌ cis-[Pt(NH₃)₂I(H₂O)]⁺ + I⁻ cis-[Pt(NH₃)₂I(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + I⁻

These positively charged aquated complexes are electrophilic and readily attack the nucleophilic sites on DNA, particularly the N7 of guanine. libretexts.org The rate of aquation directly influences the kinetics of DNA binding; for example, the difference in aquation rates between cisplatin and carboplatin (B1684641) accounts for their different reaction times with DNA. nih.gov Therefore, the specific kinetics of aquation for cis-diiododiammineplatinum(II) is a crucial determinant of its reactivity toward DNA. It has been noted that aquated cis-diiododiammineplatinum(II) can be used to synthesize other platinum compounds, such as platinum greens, by reacting with pyrimidine (B1678525) derivatives. researchgate.net

Interactions with Amino Acids and Peptides

Besides DNA, platinum complexes can react with other biological nucleophiles, including amino acids and peptides, particularly those containing sulfur. These interactions can influence the availability of the platinum complex to reach its ultimate DNA target.

The reaction between cis-diammineplatinum(II) complexes and the thiol-containing amino acid L-cysteine has been studied in detail, providing a model for the interactions of cis-diiododiammineplatinum(II). The reaction at neutral pH and 37°C is complex and proceeds through multiple pathways. nih.gov

The initial step involves the formation of a mono(cysteine) adduct, Pt(NH₃)₂(cys)Cl (in the case of cisplatin). nih.gov This intermediate can then undergo two parallel reactions:

Reaction with a second cysteine molecule to form a bis(cysteine) complex, Pt(NH₃)₂(cys)₂. nih.gov

Reaction with another platinum complex to form a cysteine-bridged dinuclear complex. nih.gov

In the presence of excess cysteine, the formation of the bis(cysteine) complex is the predominant outcome. nih.gov Kinetic analysis has provided rate constants for these individual steps, illustrating the high affinity of platinum(II) for thiol groups.

| Reaction Step | Description | Rate Constant |

|---|---|---|

| Formation of Mono(cysteine) Intermediate | Direct reaction of the platinum complex with one cysteine molecule. | 2.2 ± 0.2 x 10⁻² M⁻¹s⁻¹ |

| Formation of Bis(cysteine) Complex | Reaction of the mono(cysteine) intermediate with a second cysteine molecule. | 5.6 ± 0.4 x 10⁻² M⁻¹s⁻¹ |

| Formation of Dimer | Reaction of the mono(cysteine) intermediate with a starting platinum complex. | 0.24 ± 0.4 M⁻¹s⁻¹ |

| Aquation of Mono(cysteine) Adduct | Aquation of the Pt(NH₃)₂(cys)Cl intermediate. | 1.8 ± 0.2 x 10⁻⁴ s⁻¹ |

These kinetic findings demonstrate that reactions with abundant cellular thiols like cysteine and glutathione (B108866) can occur on a timescale that is competitive with the aquation and subsequent DNA binding of the platinum complex.

Formation of Platinum-Thiol Complexes

Once within a biological system, platinum(II) complexes like cis-Diiododiammineplatinum(II) are known to react with thiol-containing molecules. Thiol groups, particularly those in amino acids like L-cysteine and the tripeptide glutathione (GSH), are abundant in the cellular environment and can act as potent nucleophiles. nih.govnih.gov The interaction between cis-diamminedichloroplatinum(II) (cisplatin), a closely related analogue, and L-cysteine at neutral pH and 37°C proceeds through an intermediate, Pt(NH₃)₂(cys)Cl. nih.gov This intermediate can then react with another cysteine molecule to form a bis(cysteine) complex, Pt(NH₃)₂(cys)₂. nih.gov In the presence of excess cysteine, the bis(cysteine) complex is the predominant product. nih.gov

Similarly, direct interaction between cisplatin and glutathione (GSH) has been demonstrated both in cell-free systems and within leukemia cells. nih.gov This reaction can lead to the formation of a glutathione-platinum complex, which has been characterized as having a 2:1 molar ratio of GSH to cisplatin. nih.gov The formation of these platinum-thiol complexes is a significant aspect of the compound's intracellular activity, as it can compete with its binding to other cellular targets. nih.gov The presence of cysteine has been shown to alter the reaction of platinum complexes with other molecules, such as d-guanosine, leading to the formation of mixed-ligand complexes. nih.gov

Summary of Platinum-Thiol Complex Formation

| Reactant | Intermediate/Product | Key Findings | References |

|---|---|---|---|

| cis-Diamminedichloroplatinum(II) + L-cysteine | Pt(NH₃)₂(cys)Cl (intermediate), Pt(NH₃)₂(cys)₂ (bis-cysteine complex) | Reaction proceeds via an intermediate, with the bis-cysteine complex dominating in the presence of excess cysteine. | nih.gov |

| cis-Diamminedichloroplatinum(II) + Glutathione (GSH) | GS-platinum complex (2:1 GSH/cisplatin ratio) | Direct interaction confirmed in both cell-free and cellular environments; complex may be eliminated by ATP-dependent pumps. | nih.govnih.gov |

| d-guanosine + cis-Diamminedichloroplatinum(II) + L-cysteine | d-guanosine-cis DDP-cysteine complex | Cysteine's presence prevents the formation of bifunctional d-guanosine complexes, favoring a mixed-ligand product. | nih.gov |

Interactions with Model Lipid Bilayers and Membranes

The plasma membrane is the initial barrier a platinum complex must cross to enter a cell, and interactions at this level are crucial. Studies on model lipid bilayers have provided significant insight into how these compounds affect membrane structure and function.

Effects on Membrane Fluidity and Phase Behavior

Platinum(II) complexes can alter the physical properties of lipid membranes, including their fluidity and phase transition temperature (Tₘ). nih.govnih.gov Several platinum(II) complexes have been shown to increase the Tₘ of human erythrocyte membranes, leading to a more ordered and less fluid state. nih.gov The interaction is highly dependent on the lipid composition of the membrane. For instance, platinum(II) complexes were found to increase the Tₘ of anionic dipalmitoylphosphatidylglycerol (B1197311) (DPPG) but not zwitterionic dipalmitoylphosphatidylcholine (DPPC), indicating that the charge of the lipid head group is a key factor in the interaction. nih.gov More hydrophilic complexes like cisplatin tend to remain in the polar headgroup region of the bilayer, decreasing the membrane's flexibility. rsc.orgrsc.org In contrast, more hydrophobic platinum complexes can penetrate deeper into the bilayer, causing more significant disruption and even lateral phase separation. rsc.orgrsc.org The effects on membrane fluidity are also dependent on the membrane's initial state; a more pronounced decrease in fluidity is often observed in membranes that contain a gel phase. ulisboa.ptacs.org

Role of Lipid Composition in Platinum(II) Complex Interactions

The specific lipid makeup of a membrane plays a critical role in determining the nature and extent of its interaction with platinum(II) complexes. nih.govacs.org The charge of the lipid headgroup is a primary determinant; interactions are more pronounced with negatively charged phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), compared to neutral, zwitterionic lipids like phosphatidylcholine (PC). nih.govnih.gov The interaction with PS is thought to involve the formation of a complex with the carboxyl and amine groups of the serine headgroup. nih.gov Furthermore, the physical phase of the lipid bilayer influences the interaction. The presence of gel-fluid phase boundaries, which have packing defects, may facilitate the interaction of platinum complexes with the membrane. acs.org The structure of the platinum complex itself, particularly its hydrophobicity, also dictates the nature of the interaction; more hydrophobic analogues partition more readily into the membrane's interior. nih.govrsc.org

Effects of Platinum(II) Complexes on Model Lipid Membranes

| Parameter | Observation | Influencing Factors | References |

|---|---|---|---|

| Membrane Fluidity | Generally decreased (increased order). | Lipid charge (stronger effect on anionic lipids), complex hydrophobicity, presence of gel phase. | nih.govrsc.orgrsc.orgulisboa.pt |

| Phase Behavior | Can increase phase transition temperature (Tₘ); deeper penetrating complexes can induce lateral phase separation. | Lipid headgroup charge, complex structure. | nih.govrsc.orgrsc.org |

| Membrane Permeability | Increased permeability to small molecules, particularly at higher complex concentrations. | Complex concentration, aquation of the complex. | acs.org |

| Interaction Locus | Hydrophilic complexes (e.g., cisplatin) interact with the polar headgroup region; hydrophobic complexes penetrate into the core. | Complex hydrophobicity, lipid composition (e.g., PS vs. PC). | nih.govnih.govrsc.org |

Cellular Uptake and Intracellular Fate of Platinum(II) Complexes

The biological activity of platinum complexes is contingent upon their ability to enter cells and reach their ultimate targets. Reduced cellular accumulation is a known mechanism of resistance. nih.gov Studies comparing sensitive and resistant murine leukemia cells showed that uptake of a platinum complex was significantly reduced in the resistant cells, a difference that was observable within minutes of exposure. nih.gov This reduced uptake corresponds to decreased binding of platinum to DNA. nih.gov

Ligand Exchange Processes in the Intracellular Environment

The chemical reactivity of cis-Diiododiammineplatinum(II) and its analogues is heavily influenced by the surrounding ionic environment. The complex is relatively stable in the extracellular fluid, which has a high chloride concentration (around 108 mM). nih.gov However, upon entering the cell, the complex is exposed to a much lower chloride concentration (typically 4-20 mM). nih.gov This low-chloride environment promotes a critical ligand exchange process known as aquation, where the iodo ligands are displaced by water molecules. nih.govresearchgate.net This process generates a positively charged, aquated platinum species that is significantly more reactive toward cellular nucleophiles than the neutral parent compound. nih.gov The rate of binding to biological molecules is much faster intracellularly than in the extracellular space, highlighting the importance of this activation step. nih.gov This aquated intermediate is then free to react with various intracellular targets, including the thiol-containing molecules discussed previously and, most critically, nucleic acids. researchgate.netnih.gov

Formation of Reactive Species within Cells

The biological activity of cis-diiododiammineplatinum(II) is predicated on its transformation into more reactive chemical entities within the cellular environment. The parent compound itself is relatively stable and unreactive in the bloodstream, where a high concentration of chloride ions is present. However, upon entering a cell, where the intracellular chloride concentration is significantly lower, the compound undergoes a critical activation process known as hydrolysis or aquation. This process is fundamental to the formation of the reactive species that ultimately interact with biological macromolecules.

The primary activation pathway involves the sequential displacement of the two iodide ligands by water molecules. This reaction is analogous to the well-documented activation of cisplatin. nih.gov The iodide ligands are more labile and have a greater trans effect compared to chloride ligands, which influences the kinetics of these substitution reactions. nih.gov The initial hydrolysis step results in the formation of the mono-aqua intermediate, cis-[Pt(NH₃)₂(H₂O)I]⁺, which is a more reactive electrophile than the parent molecule. This is followed by the displacement of the second iodide ligand to form the highly reactive diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. nih.gov

The equilibrium between these species and their corresponding hydroxo-forms, which are generated by the deprotonation of the coordinated water molecules, is pH-dependent. At physiological pH, a mixture of aqua and hydroxo complexes exists, all of which are potent electrophiles capable of reacting with various nucleophilic sites within the cell. acs.org

Experimental studies confirm the generation of these aquated species from cis-diiododiammineplatinum(II). In laboratory settings, the removal of the iodide ligands to generate the diaqua cation is efficiently achieved by reacting the parent compound with silver salts, such as silver nitrate (B79036) (AgNO₃), which precipitates the iodide as silver iodide (AgI). nih.govgoogle.com Similarly, methods using mercurous nitrate have been documented to produce a "hydrating solution" from cis-diiododiammineplatinum(II), further evidencing the lability of the iodide ligands and the formation of aquated intermediates. google.com

Once formed, these aquated platinum(II) complexes can participate in further reactions, particularly with oxidizing agents, to generate other types of reactive species. Research has shown that the hydrolysis products of cis-diiododiammineplatinum(II) can react with pyrimidine derivatives and an oxidizing agent like hydrogen peroxide to form "platinum pyrimidine greens". researchgate.netresearchgate.net These colored compounds are themselves complex, mixed-valence platinum species.

Furthermore, the formation of these platinum greens has been shown to occur via visible-light-induced oxidation, a process in which singlet oxygen (¹O₂), a type of reactive oxygen species (ROS), plays a significant role. researchgate.net This suggests that the intracellular redox environment can directly influence the types of reactive platinum species formed from the initial aquated intermediates. The interaction with ROS may represent an additional layer of chemical activation for this platinum compound.

The table below summarizes the key reactive species generated from cis-diiododiammineplatinum(II) and the conditions leading to their formation.

| Parent Compound | Reactant/Condition | Resulting Reactive Species | Significance |

|---|---|---|---|

| cis-Diiododiammineplatinum(II) | Low intracellular Cl⁻ concentration, H₂O | cis-[Pt(NH₃)₂(H₂O)I]⁺ (Mono-aqua species) | Initial hydrolysis product; more reactive than parent compound. |

| cis-[Pt(NH₃)₂(H₂O)I]⁺ | Low intracellular Cl⁻ concentration, H₂O | cis-[Pt(NH₃)₂(H₂O)₂]²⁺ (Diaqua species) | Highly reactive electrophile; key species for macromolecule binding. nih.gov |

| cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Physiological pH | cis-[Pt(NH₃)₂(H₂O)(OH)]⁺ and cis-[Pt(NH₃)₂(OH)₂] (Hydroxo species) | Equilibrium species that are also potent nucleophiles. |

| Aquated cis-diiododiammineplatinum(II) | Pyrimidine derivatives, H₂O₂ | Platinum Pyrimidine Greens | Formation of complex, colored, mixed-valence platinum species. researchgate.netresearchgate.net |

| Aquated cis-diiododiammineplatinum(II) | Nucleosides, Visible Light | Platinum Pyrimidine Greens (implicating ¹O₂) | Indicates a role for Reactive Oxygen Species (ROS) in generating further reactive complexes. researchgate.net |

Derived Platinum Complexes and Their Synthesis Via Cis Diiododiammineplatinum Ii

Synthesis of Carboxylato Platinum(II) Complexes (e.g., Carboplatin (B1684641) Precursors)

One of the most significant applications of cis-diiododiammineplatinum(II) is in the synthesis of carboxylato platinum(II) complexes, most notably as a key intermediate in the production of Carboplatin. google.com Carboplatin, or cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is a major second-generation anticancer drug with a different toxicity profile compared to its predecessor, Cisplatin (B142131). ijcce.ac.irsid.irresearchgate.net The synthesis of Carboplatin often leverages the diiodo-complex to achieve high purity and yield. google.com

The core of Carboplatin synthesis from the diiodo intermediate involves the replacement of the two iodide ligands with the chelating 1,1-cyclobutanedicarboxylate ligand. This is typically achieved by reacting cis-diiododiammineplatinum(II) with a salt of 1,1-cyclobutanedicarboxylic acid. The reaction abstracts the iodide ions, allowing the dicarboxylate to coordinate to the platinum center.

Several methods have been developed to facilitate this ligand exchange:

Reaction with Silver Salts : A common route involves the in situ formation of a highly reactive diaquo complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This is accomplished by treating an aqueous solution of cis-diiododiammineplatinum(II) with a silver salt, such as silver nitrate (B79036) (AgNO₃) or silver sulfate (B86663) (Ag₂SO₄). researchgate.netgoogle.com The silver ions precipitate the iodide ligands as silver iodide (AgI), driving the reaction forward. The subsequent addition of 1,1-cyclobutanedicarboxylic acid to the diaquo complex solution leads to the formation of Carboplatin. google.com A similar strategy can be applied to the synthesis of related compounds like Oxaliplatin, where the diiodo intermediate is reacted with silver oxalate. google.com

Reaction with Mercurous Salts : An alternative pathway utilizes mercury(I) 1,1-cyclobutanedicarboxylate (Hg₂CBDCA). In this method, cis-diiododiammineplatinum(II) is heated with Hg₂CBDCA in water. The reaction yields Carboplatin and a precipitate of mercury(I) iodide, which is easily removed. google.com

Table 1: Synthetic Pathways to Carboplatin via cis-Diiododiammineplatinum(II)

| Method | Key Reagents | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Silver Salt Method | cis-Pt(NH₃)₂I₂ Silver Nitrate (AgNO₃) 1,1-Cyclobutanedicarboxylic Acid | Aqueous solution, conversion to diaquo complex first, then addition of acid. Temperature < 100°C. | Good results reported. | google.com |

| Mercurous Salt Method | cis-Pt(NH₃)₂I₂ Mercury(I) 1,1-cyclobutanedicarboxylate (Hg₂CBDCA) | Aqueous solution, heated at 50-60°C for 8-10 hours. Molar ratio of Pt complex to Hg₂CBDCA is 1:1. | > 80% | google.com |

The use of cis-diiododiammineplatinum(II) is itself an optimization that provides a reliable route to high-purity Carboplatin, avoiding some of the impurities associated with syntheses starting from Cisplatin. google.com Further refinements focus on improving yield, purity, and process efficiency.

Key optimization parameters include:

Reagent Stoichiometry : When using silver nitrate to form the intermediate diaquo complex, a molar excess of the silver salt (5% to 20%) is employed to ensure the complete removal of iodide ions from the solution, thereby maximizing the conversion of the starting material. google.com

Temperature and Time : In the method involving mercury(I) 1,1-cyclobutanedicarboxylate, controlling the temperature between 50-60°C and the reaction time for 8 to 10 hours has been shown to produce high yields of over 80%. google.com

Synthesis of "Platinum Greens" from cis-Diiododiammineplatinum(II)

"Platinum Greens" are a class of intensely colored, typically blue or green, polynuclear platinum complexes that exhibit antitumor activity. researchgate.net They are formed from the oxidative reaction of platinum(II) amine complexes with pyrimidine (B1678525) derivatives. cis-Diiododiammineplatinum(II) serves as an effective starting material for a facile, one-pot synthesis of these compounds. researchgate.netresearchgate.net

The synthesis involves the reaction of an aquated form of cis-diiododiammineplatinum(II) with various pyrimidine nucleobases and nucleosides. researchgate.net The reaction has been successfully demonstrated with substrates including uridine, uracil, and thymidine. researchgate.netresearchgate.net The process typically involves mixing the diiodo complex, a silver salt (like Ag₂SO₄) to generate the diaquo species in situ, the chosen pyrimidine derivative, and an oxidizing agent in an aqueous solution. researchgate.netresearchgate.net

The formation of Platinum Greens is an oxidative process, and the presence of an oxidizing agent is essential. Hydrogen peroxide (H₂O₂) is commonly used for this purpose. researchgate.netresearchgate.netresearchgate.net The reaction conditions play a critical role in determining the final product. By carefully adjusting parameters such as temperature, reaction time, and the concentration of the oxidizing agent, the molecular size and properties of the resulting Platinum Green complexes can be controlled. researchgate.net For instance, different activities were observed between samples prepared at 40°C versus those prepared at 75°C. researchgate.net

Table 2: Typical One-Pot Synthesis of Platinum Pyrimidine Greens

| Component | Function | Reference |

|---|---|---|

| cis-Diiododiammineplatinum(II) | Platinum(II) source | researchgate.netresearchgate.net |

| Silver Sulfate (Ag₂SO₄) | Iodide abstraction to generate the reactive diaquo complex | researchgate.netresearchgate.net |

| Pyrimidine Derivative (Uridine, Uracil, etc.) | Ligand that coordinates to platinum and is subsequently oxidized | researchgate.netresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent required for the formation of the colored, polynuclear complex | researchgate.netresearchgate.netresearchgate.net |

| Water | Solvent | researchgate.netresearchgate.net |

| Argon Atmosphere | Can be used to control the reaction environment | researchgate.net |